

Application Notes and Protocols for PSA-Targeted Therapies in Murine Models

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Compound of Interest

Compound Name: Psa-IN-1

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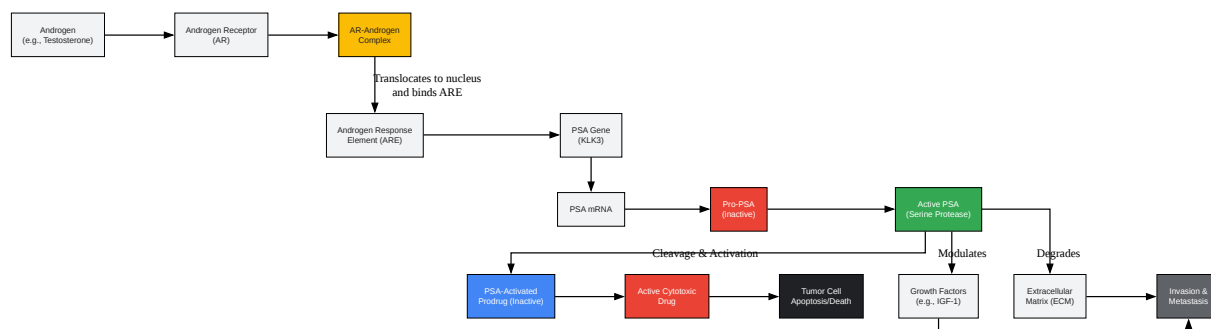
These application notes provide a comprehensive overview and detailed protocols for researchers and scientists engaged in the preclinical evaluation of therapeutic agents targeting Prostate-Specific Antigen (PSA) in mouse models of prostate cancer. The focus is on a PSA-activated prodrug approach, a strategy that leverages the enzymatic activity of PSA for targeted drug delivery.

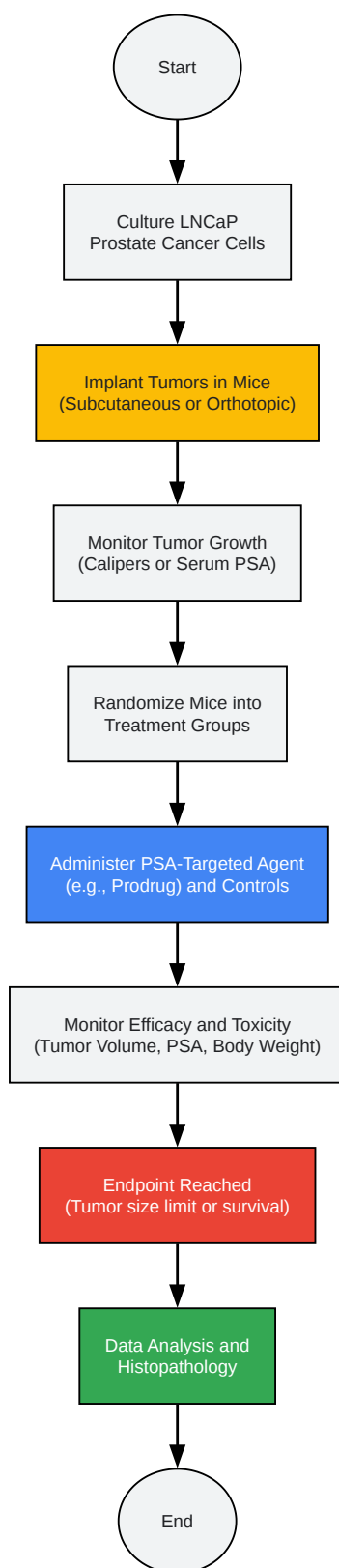
Introduction

Prostate-Specific Antigen (PSA), a serine protease primarily produced by the prostate gland, is a well-established biomarker for prostate cancer. Its enzymatic activity, which is often elevated in the tumor microenvironment, presents a unique opportunity for targeted therapeutic intervention. PSA-activated prodrugs are designed to remain inactive until they are cleaved by PSA, releasing a potent cytotoxic agent directly at the tumor site, thereby minimizing systemic toxicity. These notes provide protocols for the in vivo evaluation of such agents using established human prostate cancer xenograft models in mice.

Signaling Pathways of Interest

The rationale for targeting PSA is rooted in its role in prostate cancer progression. While PSA's primary function is in the liquefaction of seminal coagulum, in the context of cancer, it is implicated in pathways related to cell growth, invasion, and angiogenesis. The androgen receptor (AR) signaling pathway is a key regulator of PSA expression.





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